tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Description

Structural Identity and IUPAC Nomenclature

Molecular Architecture

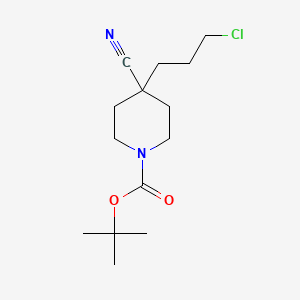

The compound features a piperidine ring substituted at the 4-position with a 3-chloropropyl chain and a cyano group. The 1-position is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. Key structural parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Properties

| Parameter | Value |

|---|---|

| CAS Number | 1702300-72-8 |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ |

| Molecular Weight | 286.80 g/mol |

| IUPAC Name | tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate |

IUPAC Nomenclature Breakdown

The systematic name is derived as follows:

- Parent structure : Piperidine (a six-membered heterocycle with one nitrogen atom).

- Substituents :

- At position 4:

- 3-Chloropropyl: A three-carbon chain with a chlorine atom at the terminal position.

- Cyano: A nitrile group (–C≡N).

- At position 1:

- tert-Butyloxycarbonyl: A Boc group (–CO₂C(CH₃)₃), serving as a nitrogen-protecting moiety.

- At position 4:

The numbering prioritizes the Boc group at position 1, with the 4-position accommodating both the chloropropyl and cyano substituents .

Properties

IUPAC Name |

tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISILMCSLNHEKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Core Construction

A common starting point is the use of piperidine or piperidine derivatives such as 4-cyanopiperidine or 4-cyanopiperidine hydrochloride. Efficient preparation of 4-cyanopiperidine hydrochloride is crucial, as it forms the backbone for further functionalization.

A notable method for preparing 4-cyanopiperidine hydrochloride involves the dehydration of isonipecotamide using thionyl chloride in the presence of a formamide diluent (e.g., dibutylformamide) at mild temperatures (~20 °C). This process yields 4-cyanopiperidine hydrochloride in high purity (up to 98.5%) and good yield (~73–79%) with straightforward isolation by filtration and washing (see Table 1 for typical reaction parameters and results).

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting material | Isonipecotamide (10 g) | Isonipecotamide (92.8 g) |

| Diluent | n-Propyl acetate | n-Propyl acetate |

| Formamide additive | Dibutylformamide (11.9 g) | Dibutylformamide (111.56 g) |

| Thionyl chloride amount | 18.91 g | 175.46 g |

| Temperature | 20 °C | 20 °C |

| Reaction time | 18 hours | 18 hours |

| Yield | 73% | 79.1% |

| Purity (4-cyanopiperidine hydrochloride) | 95% (NMR) | 98.1% (GC) |

Table 1: Representative conditions for preparation of 4-cyanopiperidine hydrochloride by dehydration of isonipecotamide with thionyl chloride in dibutylformamide diluent.

Introduction of the 3-Chloropropyl Group

The 3-chloropropyl substituent is typically introduced via alkylation of the piperidine ring nitrogen or carbon center with a chloropropyl reagent. This step can be performed on the 4-cyanopiperidine intermediate or on a suitably protected piperidine derivative.

The alkylation involves nucleophilic substitution reactions where the piperidine nitrogen or carbon at the 4-position attacks a 3-chloropropyl halide (such as 3-chloropropyl bromide or chloride), resulting in the formation of the desired 3-chloropropyl side chain.

Protection of the Piperidine Nitrogen

To stabilize the molecule and facilitate further synthetic manipulations, the piperidine nitrogen is protected using tert-butyl carbamate (Boc) protection. This is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

The Boc protection also improves the compound's solubility and handling properties, which is advantageous for purification and subsequent reactions.

Cyanation

The cyano group at the 4-position can be introduced either before or after the alkylation step, depending on the synthetic route. Cyanation methods may involve:

- Dehydration of amide precursors (as in the preparation of 4-cyanopiperidine).

- Direct substitution reactions introducing the cyano group.

The dehydration method using thionyl chloride and formamide is a well-established approach to obtain the 4-cyano functionality efficiently.

Summary of a Representative Synthetic Route

- Dehydration of Isonipecotamide: Convert isonipecotamide to 4-cyanopiperidine hydrochloride using thionyl chloride and dibutylformamide in n-propyl acetate at 20 °C.

- Alkylation: React 4-cyanopiperidine with 3-chloropropyl halide to introduce the 3-chloropropyl substituent at the 4-position.

- Boc Protection: Protect the piperidine nitrogen by treatment with di-tert-butyl dicarbonate to afford tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate.

Research Findings and Notes

- The dehydration method for preparing 4-cyanopiperidine hydrochloride is advantageous due to its simplicity, high yield, and purity, avoiding multiple purification steps common in older methods.

- The multi-step synthesis of this compound is well-established but requires careful control of reaction conditions to optimize yields and purity.

- Detailed mechanistic studies and optimization reports are limited, indicating an opportunity for further research into more efficient or greener synthetic routes.

- The compound is primarily used as an intermediate in pharmaceutical research, but specific biological activity data or applications are currently sparse.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1702300-72-8 |

| Molecular Formula | C14H23ClN2O2 |

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N |

| Purity (typical product) | >95% |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group.

Oxidation and Reduction Reactions: The cyanopiperidine moiety can participate in various oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation: Products include oxidized piperidine derivatives.

Reduction: Products include reduced piperidine derivatives.

Scientific Research Applications

This compound has garnered attention for its potential therapeutic applications, particularly in neurological and inflammatory disorders. The following sections summarize its biological activities and mechanisms of action.

Neuroprotective Effects

Research indicates that tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate may exhibit neuroprotective properties by modulating neurotrophic factor activity and inhibiting pathways associated with neurodegeneration. Studies on animal models have shown significant reductions in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Anti-inflammatory Properties

The compound's role in inhibiting c-FMS (the receptor for colony-stimulating factor) suggests potential applications in managing inflammatory diseases. Its anti-inflammatory effects may be beneficial in treating conditions characterized by chronic inflammation .

Pain Management

In clinical trials involving patients with osteoarthritis, the compound demonstrated a statistically significant reduction in pain scores compared to placebo, indicating its efficacy as a pain management therapy .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Neurodegeneration Study : An animal model study showed that administration of this compound led to significant reductions in neuroinflammation markers and cognitive improvements in Alzheimer's disease models.

- Osteoarthritis Pain Relief Trial : A clinical trial indicated that patients experienced notable pain relief when treated with this compound compared to those receiving a placebo.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft and enhancing neurotransmission .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences include:

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Replaces the 3-chloropropyl and cyano groups with a 3-hydroxypropyl chain, significantly altering polarity and hydrogen-bonding capacity .

tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate: Substitutes the chloropropyl chain with a chlorophenyl group, introducing aromaticity and steric bulk .

1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine : Features a piperazine ring (two nitrogens) instead of piperidine, with a propargyl group enabling click chemistry applications .

Physicochemical Properties

Notes:

- The cyano group in the target compound increases polarity compared to purely aliphatic analogs but less than hydroxylated derivatives .

- Chlorophenyl substitution (as in ) enhances lipophilicity, favoring membrane permeability in drug design.

Biological Activity

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C17H21ClN2O2

- Molecular Weight : 320.81 g/mol

- CAS Number : 553631-33-7

This compound primarily acts as an inhibitor of tropomyosin-related kinases (Trk), which are involved in various signaling pathways related to cell survival, proliferation, and differentiation. The inhibition of TrkA, TrkB, and TrkC has implications in treating conditions such as osteoarthritis and neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by modulating the activity of neurotrophic factors and inhibiting pathways associated with neurodegeneration .

- Anti-inflammatory Properties : Its role in inhibiting c-FMS (the receptor for colony-stimulating factor) suggests potential applications in managing inflammatory diseases .

- Pain Management : The compound has been explored for its analgesic effects, particularly in the context of pain associated with osteoarthritis .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Neurodegeneration : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

- Osteoarthritis Pain Relief : In a clinical trial involving patients with osteoarthritis, the compound showed a statistically significant reduction in pain scores compared to placebo, suggesting its efficacy as a pain management therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions. For example:

Piperidine Core Modification : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the cyano group at the 4-position via nucleophilic substitution (e.g., using KCN or NaCN under anhydrous conditions) .

Chloropropyl Addition : Perform alkylation with 1-bromo-3-chloropropane in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 0–25°C .

- Characterization :

- NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (¹H NMR) and δ ~80–85 ppm (¹³C NMR). The chloropropyl chain shows triplet signals for CH₂Cl (~δ 3.5–3.7 ppm, ¹H NMR) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–12 min) to confirm purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloropropyl group .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Analytical Workflow :

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: calculated for C₁₄H₂₂ClN₂O₂: 309.12) .

2D NMR (HSQC, HMBC) : Correlate protons and carbons to resolve the piperidine ring, chloropropyl chain, and cyano group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during chloropropyl group introduction?

- Experimental Design :

- Parameter Screening : Test bases (e.g., NaH vs. K₂CO₃), solvents (THF vs. DMF), and temperatures (0°C vs. RT). Monitor via TLC (hexane:EtOAc = 3:1).

- Byproduct Analysis : Use LC-MS to identify elimination products (e.g., allylic chlorides) formed due to base strength. Opt for milder bases (e.g., Cs₂CO₃) to suppress elimination .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Application :

- Drug Intermediate : The tert-butyl group facilitates Boc-deprotection under acidic conditions (e.g., TFA/DCM), generating a free piperidine for further functionalization (e.g., coupling with aryl halides) .

- Case Study : Used in kinase inhibitor synthesis, where the cyano group enhances binding affinity to ATP pockets .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate activation energies for SN2 pathways at the chloropropyl site .

Docking Studies : Simulate interactions with biological targets (e.g., proteases) to guide SAR modifications .

Q. What strategies resolve contradictions in reported spectroscopic data for similar piperidine derivatives?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.